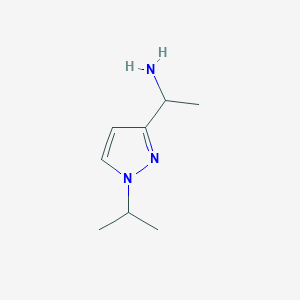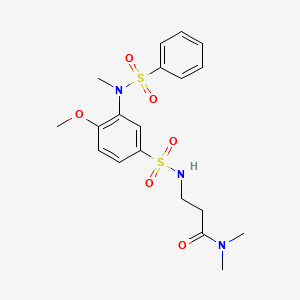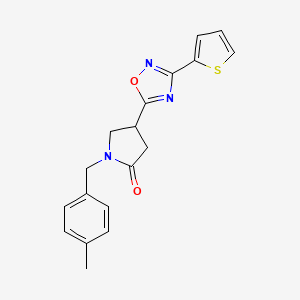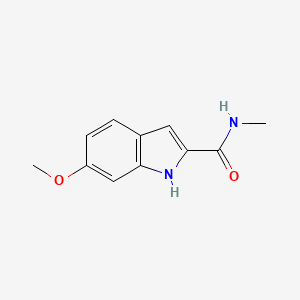![molecular formula C23H25N3O2 B2736009 1-(4-ethoxyphenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 900002-45-1](/img/structure/B2736009.png)
1-(4-ethoxyphenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(4-ethoxyphenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide” is a complex organic molecule. It contains a pyrrolopyrazine core, which is a bicyclic structure consisting of a pyrrole ring fused with a pyrazine ring . The molecule also contains an ethoxyphenyl group and a p-tolyl group, which are aromatic groups derived from ethoxybenzene and p-toluene respectively .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a pyrrolopyrazine core with an ethoxyphenyl group attached at one position and a p-tolyl group attached at a different position. The exact structure would depend on the specific locations of these attachments .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrrolopyrazine core, being a bicyclic aromatic structure, might undergo electrophilic substitution reactions. The ethoxy group might be susceptible to reactions involving the breaking of the ether bond .科学的研究の応用
Synthesis and Characterization
Compounds with structures similar to the specified chemical are frequently synthesized and characterized for their unique properties. For instance, the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives involves reactions that yield compounds with potential in various research fields, including pharmacology and materials science. These syntheses involve multiple steps, including reactions with hydrazine hydrate and other reagents to form complex structures, showcasing the compound's relevance in developing new synthetic methodologies and understanding chemical reactivity (Ashraf S. Hassan, T. Hafez, Souad A. Osman, 2014).
Cytotoxicity Studies
Related compounds have been evaluated for their cytotoxic activities against various cancer cell lines. This application is critical in the search for new anticancer agents. The cytotoxicity studies of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives against Ehrlich Ascites Carcinoma (EAC) cells are examples of how similar compounds are assessed for their potential therapeutic applications. These studies provide a foundation for further research into the anticancer properties of related compounds (Ashraf S. Hassan, T. Hafez, Souad A. Osman, 2014).
Antimicrobial and Antibacterial Activities
The development of new antimicrobial and antibacterial agents is another significant area of research application for compounds like "1-(4-ethoxyphenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide." Studies on similar compounds have shown promising antibacterial activities, indicating their potential in addressing antibiotic resistance and developing new therapeutic agents. For example, the synthesis of novel (4-methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-oxadiazoles and their testing for antibacterial activity highlight the role of such compounds in discovering new drugs (А. А. Aghekyan, G. G. Mkryan, H. Panosyan, A. Safaryan, H. M. Stepanyan, 2020).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(4-ethoxyphenyl)-N-(4-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-3-28-20-12-8-18(9-13-20)22-21-5-4-14-25(21)15-16-26(22)23(27)24-19-10-6-17(2)7-11-19/h4-14,22H,3,15-16H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVJXEMZJPWAMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-3-(3-fluorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]prop-2-enamide](/img/structure/B2735929.png)

![N'-(4-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2735935.png)
![1-Phenyl-4-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B2735936.png)
![N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]-2-(4-fluoro-N-[(E)-2-phenylethenyl]sulfonylanilino)acetamide](/img/structure/B2735937.png)




![8-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2735942.png)

![5-[5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B2735945.png)
![N-(4-(2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)phenyl)acetamide](/img/structure/B2735946.png)